(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol
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Overview
Description
(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol: is a complex organic compound with a unique structure that includes an indene moiety fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indene derivatives and epoxidation agents to form the oxirane ring. The reaction conditions often include the use of catalysts such as transition metals or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring opens to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, (1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate to understand the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-one
- (1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-thiol
Uniqueness
(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(1aS,6R,6aR)-6,6a-dihydro-1aH-indeno[2,3-b]oxiren-6-ol |
InChI |
InChI=1S/C9H8O2/c10-7-5-3-1-2-4-6(5)8-9(7)11-8/h1-4,7-10H/t7-,8+,9-/m1/s1 |
InChI Key |
YYCIPZNUPHWNMW-HRDYMLBCSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]3[C@H](O3)[C@@H](C2=C1)O |
Canonical SMILES |
C1=CC=C2C3C(O3)C(C2=C1)O |
Origin of Product |
United States |
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